molecular formula C13H18ClNO2 B1425049 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-75-6

2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide

Cat. No. B1425049
M. Wt: 255.74 g/mol
InChI Key: UHIXKZHBWZOSIP-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide is a chemical compound with the CAS Number: 1311314-75-6 . It has a molecular weight of 255.74 .

Physical and Chemical Properties

The compound is a powder at room temperature . Its IUPAC Name is 2-chloro-N-[2-(propoxymethyl)benzyl]acetamide .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and Its Derivatives An Update

: This review updates the toxicological profile of acetamide and its derivatives, including formamide and dimethyl derivatives. These compounds continue to have commercial importance, with ongoing research adding to our knowledge of their biological effects. The review individually addresses each chemical, considering the qualitative and quantitative variations in biological responses among these chemicals. This information reflects the material's biology and its usage or proposed usage. Environmental toxicology data, previously unreviewed, are also included, suggesting potential areas of research interest for similar compounds like 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide (Kennedy, 2001).

Environmental Impacts and Degradation

Occurrence and Toxicity of Antimicrobial Triclosan and By-products : While not directly related, the review on triclosan, a synthetic antibacterial agent, and its degradation products in the environment sheds light on how similar compounds might behave. This research shows how certain chemicals can transform into more toxic and persistent compounds, highlighting the importance of understanding the environmental degradation pathways of chemical compounds, including acetamides (Bedoux et al., 2012).

Advanced Oxidation Processes for Compound Degradation

Degradation of Acetaminophen by Advanced Oxidation Process : This review focuses on the degradation of acetaminophen, a related acetamide, using advanced oxidation processes (AOPs). It summarizes the kinetics, mechanisms, and by-products of acetaminophen degradation, providing insights into potential research directions for the degradation and environmental impact of related compounds, including 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide (Qutob et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-[[2-(propoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-7-17-10-12-6-4-3-5-11(12)9-15-13(16)8-14/h3-6H,2,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXKZHBWZOSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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